Ethyl 4-amino-2,2-difluorobutanoate hydrochloride
Description
Ethyl 4-amino-2,2-difluorobutanoate hydrochloride (CAS 2243512-15-2) is a fluorinated pharmaceutical intermediate with the molecular formula C₆H₁₂ClF₂NO₂ and a molecular weight of 203.61 g/mol . The compound is characterized by a butanoate ester backbone substituted with two fluorine atoms at the C2 position and an amino group at C4, forming a hydrochloride salt. It is synthesized with a purity of ≥98% and is primarily utilized in drug development due to the metabolic stability and lipophilicity imparted by its fluorine substituents .
Properties
IUPAC Name |
ethyl 4-amino-2,2-difluorobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)6(7,8)3-4-9;/h2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETORRDIVQXONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2,2-difluorobutanoate hydrochloride typically involves the reaction of ethyl 4-amino-2,2-difluorobutanoate with hydrochloric acid. The process may include steps such as esterification, amination, and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming corresponding oxo-compounds.
Reduction: Reduction reactions may convert the amino group to other functional groups such as hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-compounds, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
One of the significant applications of ethyl 4-amino-2,2-difluorobutanoate hydrochloride is its potential as an antimalarial agent. Research has highlighted that compounds with structural similarities to this compound can serve as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, the parasite responsible for malaria. Inhibitors targeting DHODH are promising candidates for malaria treatment due to their selective action against the parasite while sparing human DHODH, thus minimizing side effects .
Case Study: Inhibition of DHODH
In a study investigating novel antimalarial compounds, researchers synthesized derivatives based on the structure of this compound. These derivatives demonstrated potent inhibition of Plasmodium falciparum DHODH, showcasing their potential in developing new antimalarial therapies .
Synthetic Methodologies
Fluorination Techniques
The compound is also utilized in synthetic organic chemistry, particularly in fluorination reactions. Its structure allows it to act as a building block for synthesizing more complex fluorinated compounds. Recent methodologies have explored the use of this compound in reactions that introduce fluorine atoms into organic molecules, enhancing their biological activity and stability .
Table: Summary of Synthetic Applications
| Application Area | Description | Yield/Effectiveness |
|---|---|---|
| Antimalarial Agents | Inhibitors of Plasmodium falciparum DHODH | High efficacy |
| Fluorination Reactions | Building block for synthesizing fluorinated compounds | Moderate to high yields |
| Drug Development | Potential lead compound for new therapeutic agents | Promising results |
Pharmacological Studies
Neuropharmacology
Emerging studies suggest that this compound may influence neurotransmitter pathways, particularly those involving nitric oxide (NO). Alterations in these pathways are implicated in various neurological conditions, including seizures. This indicates a potential application in neuropharmacology and the development of treatments for neurological disorders .
Mechanism of Action
The mechanism by which ethyl 4-amino-2,2-difluorobutanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent patterns, fluorine atom positioning, and backbone modifications. Key examples include:
Table 1: Comparative Analysis of Ethyl 4-Amino-2,2-Difluorobutanoate HCl and Analogs
Key Observations :
- Fluorine Substitution: The target compound’s difluoro groups enhance metabolic stability compared to non-fluorinated analogs. In contrast, Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate (CAS 950-68-5) features four fluorine atoms on an aromatic ring, which may improve binding affinity in receptor-targeted therapies .
Commercial Availability and Suppliers
The target compound is supplied globally by Ethachem (India), Divis Laboratories Ltd (India), and Sichuan Zhongsen Bio-chemical Technology Co., Ltd (China) . In contrast, analogs like Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate have 8 suppliers, indicating broader industrial adoption .
Biological Activity
Ethyl 4-amino-2,2-difluorobutanoate hydrochloride is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features an ethyl ester group, an amino group, and two fluorine atoms attached to the second carbon of the butanoic acid backbone. This difluoro substitution is significant as it can enhance the compound's chemical properties and biological activities.
Synthesis
The synthesis of ethyl 4-amino-2,2-difluorobutanoate typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available butanoic acid derivatives.
- Fluorination : The introduction of fluorine atoms can be achieved through various fluorination techniques such as nucleophilic substitution or electrophilic fluorination.
- Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol in the presence of an acid catalyst.
Biological Activity
The biological activity of ethyl 4-amino-2,2-difluorobutanoate is notable for several reasons:
- Protein Interactions : Research indicates that fluorinated amino acids can significantly affect protein structure and function. The presence of difluoro substituents may enhance binding affinities for specific biological targets, making this compound valuable in studies related to enzyme activity and receptor interactions .
- Potential Therapeutic Applications : Preliminary studies suggest that this compound may have applications in drug development, particularly in targeting enzymes involved in metabolic pathways or cellular signaling .
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Ethyl group, amino group, two fluorines | Enhanced binding affinity towards enzymes and receptors |
| Methyl 2-amino-4,4-difluorobutanoate | Methyl group instead of ethyl | Different reactivity due to methyl substitution |
| Ethyl 4-acetamido-2,2-difluorobutanoate | Acetamido group addition | Potentially different biological activities |
Case Studies and Research Findings
- Enzyme Interaction Studies : A study investigated the interaction of ethyl 4-amino-2,2-difluorobutanoate with various enzymes. The results indicated a significant increase in binding affinity compared to non-fluorinated analogs, suggesting enhanced therapeutic potential .
- Receptor Binding Affinity : Research focused on the binding affinity of this compound to specific receptors involved in metabolic regulation. The findings revealed that the difluoro substitution improved receptor-ligand interactions, which could lead to more effective therapeutic agents .
- Toxicological Assessment : Initial toxicological evaluations suggest that ethyl 4-amino-2,2-difluorobutanoate exhibits a favorable safety profile at therapeutic doses. Further studies are needed to fully understand its pharmacokinetics and long-term effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-amino-2,2-difluorobutanoate hydrochloride?
- Methodological Answer : A common approach involves acid-mediated deprotection of intermediates. For example, hydrochloric acid in dioxane can be used to cleave Boc-protected amines, as demonstrated in a patent procedure where HCl in dioxane achieved quantitative conversion to the hydrochloride salt . Adjusting stoichiometry and reaction time (e.g., 1 hour at room temperature) optimizes yield.
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. In a related synthesis, (DMSO-) resolved peaks for methyl groups (δ 1.02, 9H), ester methoxy (δ 3.79, 3H), and amine protons (δ 9.00, brs) . Mass spectrometry (MS) and elemental analysis further validate molecular weight (e.g., 177.68 g/mol for the free base) and purity .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : While direct data is limited, analogous hydrochlorides (e.g., ethyl glycylmethioninate hydrochloride) show solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in non-polar solvents. Solubility testing via gravimetric analysis under nitrogen is advised to avoid hydrolysis .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during synthesis?
- Methodological Answer : Fluorine substitution at the β-position (2,2-difluoro) induces steric and electronic effects. Acidic conditions (e.g., HCl/dioxane) may protonate the amine, stabilizing intermediates and preventing racemization. Kinetic studies under varying pH (1–6) and temperature (0–40°C) are recommended to optimize enantiomeric excess .
Q. What strategies mitigate impurity formation during scale-up synthesis?
- Methodological Answer : Impurities often arise from incomplete deprotection or side reactions. High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) can identify by-products (e.g., residual Boc-protected intermediates). Process optimization, such as controlled HCl addition and inert atmosphere, reduces hydrolytic degradation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Hydrochloride salts are hygroscopic; stability studies show decomposition above 40°C or >70% humidity. Accelerated stability testing (40°C/75% RH for 6 months) combined with NMR and LC-MS monitors degradation products (e.g., ester hydrolysis to carboxylic acid). Long-term storage at -20°C in desiccated containers is advised .
Q. Can this compound serve as a precursor for fluorinated bioactive molecules?
- Methodological Answer : The 2,2-difluoro moiety enhances metabolic stability in drug candidates. For example, ethyl ester derivatives are intermediates in thrombin inhibitors (e.g., Dabigatran analogs). Coupling with boronic acids via Suzuki-Miyaura reactions or peptide conjugation (e.g., glycylmethioninate derivatives) expands applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
